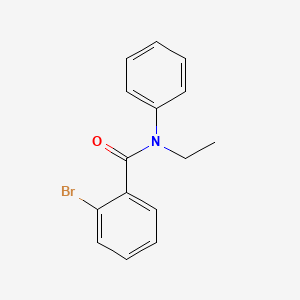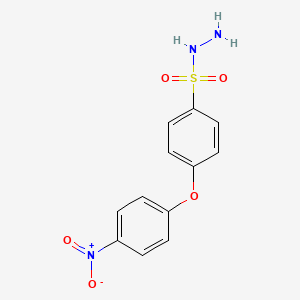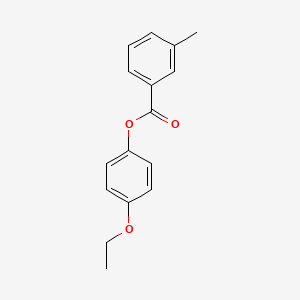![molecular formula C19H24N2O2S B5800539 N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has shown promising results in preclinical studies and has the potential to be used in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide targets several protein kinases, including BTK, ITK, and TXK. By inhibiting these kinases, N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation and migration. In autoimmune diseases, it suppresses the production of inflammatory cytokines and reduces the activation of immune cells. N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent activity against various cancer cell lines and autoimmune diseases. However, there are also limitations to its use in lab experiments. N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans are still unknown. In addition, N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide may have off-target effects that could interfere with the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide. One potential application is in the treatment of hematological malignancies, such as lymphoma and leukemia. N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has shown potent activity against these types of cancer cells, and clinical trials are currently underway to evaluate its efficacy in humans. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has shown promising results in preclinical models of these diseases, and further studies are needed to evaluate its safety and efficacy in humans. Finally, N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide may have potential as a combination therapy with other cancer drugs or immune checkpoint inhibitors, which could enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-aminophenylthiourea with 2-propylpentanoyl chloride to form the intermediate compound, which is then reacted with 2-thiophenecarboxylic acid to produce N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide. The synthesis process has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against various cancer cell lines, including lymphoma, leukemia, and solid tumors. In addition, N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has demonstrated efficacy in models of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[4-(2-propylpentanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-3-6-14(7-4-2)18(22)20-15-9-11-16(12-10-15)21-19(23)17-8-5-13-24-17/h5,8-14H,3-4,6-7H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKDRTPJWHFFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

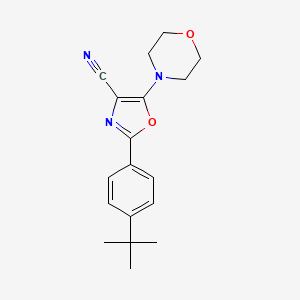
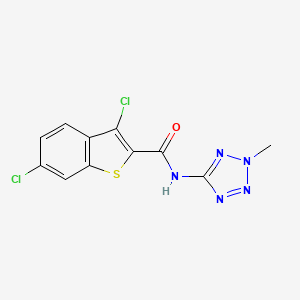
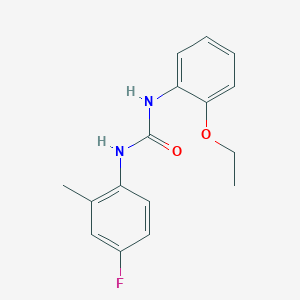
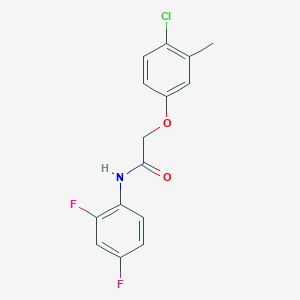
![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)
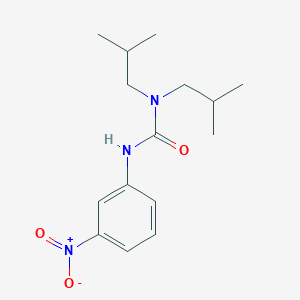
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)
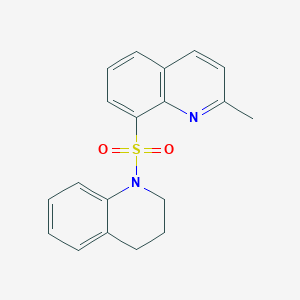
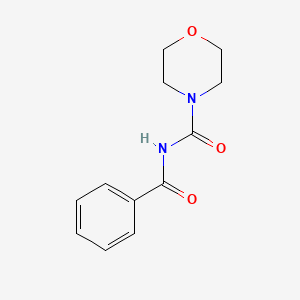
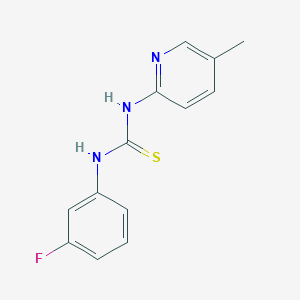
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)
